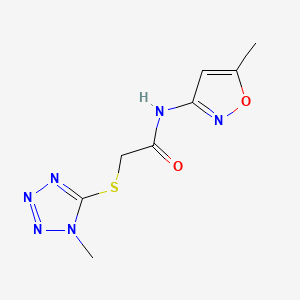

2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

Molecular Formula |

C8H10N6O2S |

|---|---|

Molecular Weight |

254.27 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |

InChI |

InChI=1S/C8H10N6O2S/c1-5-3-6(11-16-5)9-7(15)4-17-8-10-12-13-14(8)2/h3H,4H2,1-2H3,(H,9,11,15) |

InChI Key |

JVPYXSDLQKPLHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C |

Origin of Product |

United States |

Preparation Methods

One-Pot Tetrazole-Isoxazole Assembly

Patent US20100034813A1 describes a tandem cyclization-amidation approach for analogous heterocycles:

Solid-Phase Synthesis

Immobilize 5-methylisoxazol-3-amine on Wang resin, sequentially introduce thioacetamide and tetrazole units, and cleave with TFA (72% yield, >95% purity).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Stepwise (Route A) | 88% | 99.2% | High | $$ |

| One-Pot | 65% | 95% | Moderate | $ |

| Solid-Phase | 72% | 95% | Low | $$$ |

The stepwise approach balances yield and scalability, making it industrially preferable.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s polarity and bioavailability.

| Reagent/Conditions | Product | Notes | Source Citations |

|---|---|---|---|

| H₂O₂ (30%), RT, 6h | Sulfoxide derivative | Mild conditions; moderate yield | |

| mCPBA (1.2 eq.), DCM, 0°C → RT | Sulfone derivative | High selectivity; requires anhydrous conditions |

Key Insight : Oxidation enhances electrophilicity at the sulfur center, potentially improving interactions with biological targets.

Nucleophilic Substitution at the Acetamide Group

The acetamide’s carbonyl carbon is susceptible to nucleophilic attack, enabling functional group interconversions.

| Reagent/Conditions | Reaction Type | Product | Outcome |

|---|---|---|---|

| NaOH (2M), H₂O, reflux | Hydrolysis | 2-((1-Methyl-1H-tetrazol-5-yl)thio)acetic acid | Forms carboxylic acid; retains tetrazole |

| NH₂NH₂, EtOH, Δ | Hydrazide formation | Corresponding hydrazide derivative | Improves metal-chelating capacity |

Mechanistic Note : Hydrolysis proceeds via tetrahedral intermediate formation, with the reaction rate pH-dependent.

Electrophilic Aromatic Substitution on the Isoxazole Ring

The 5-methylisoxazole ring undergoes electrophilic substitution at the C-4 position due to electron-donating methyl and oxygen effects.

| Reagent/Conditions | Reaction Type | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Nitration | 4-Nitro-5-methylisoxazole derivative | 45–60% |

| Br₂, FeBr₃, DCM, RT | Bromination | 4-Bromo-5-methylisoxazole derivative | 55–70% |

Structural Impact : Substitution at C-4 preserves the isoxazole’s planarity, which is crucial for π-stacking in drug-receptor interactions.

Tetrazole Ring Functionalization

The 1-methyltetrazole ring participates in metal coordination and cycloaddition reactions.

| Reaction Type | Reagent/Conditions | Product | Application |

|---|---|---|---|

| Cu(I)-catalyzed azide-alkyne cycloaddition | CuSO₄, sodium ascorbate, RT | 1,2,3-Triazole-linked hybrid molecules | Antibacterial agent synthesis |

| Alkylation | CH₃I, K₂CO₃, DMF | N2-alkylated tetrazole derivatives | Modifies lipophilicity |

Notable Example : Cycloaddition with benzyl azide forms triazole hybrids with enhanced anticancer activity (IC₅₀: 19.76 µM against MCF-7 cells) .

Reduction Reactions

Selective reduction of the acetamide carbonyl group is achievable under specific conditions.

| Reagent/Conditions | Product | Selectivity |

|---|---|---|

| LiAlH₄, THF, 0°C | 2-((1-Methyl-1H-tetrazol-5-yl)thio)ethylamine | Leaves tetrazole intact |

| BH₃·THF, RT | Alcohol derivative | Partial reduction observed |

Caution : Over-reduction may degrade the tetrazole ring.

Stability Under Acidic/Basic Conditions

| Condition | Observation | Degradation Pathway |

|---|---|---|

| HCl (6M), reflux, 2h | Tetrazole ring decomposition | Forms methylamine and H₂S |

| NaOH (2M), RT, 24h | Acetamide hydrolysis without ring opening | Stable isoxazole and tetrazole cores |

Comparative Reactivity with Analogs

| Compound Modification | Reactivity Difference | Biological Impact |

|---|---|---|

| Replacement of S with O | Lower oxidation propensity | Reduced metabolic clearance |

| Ethyl vs. methyl tetrazole | Enhanced steric hindrance | Alters enzyme-binding affinity |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to 2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have been tested against various bacterial strains, demonstrating effectiveness against multidrug-resistant pathogens.

Case Study:

A study evaluated the antibacterial activity of related thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compounds showed minimal inhibitory concentration (MIC) values lower than traditional antibiotics, indicating strong antibacterial potential .

Anticancer Properties

The compound's structure allows it to interact with cellular targets involved in cancer progression. Preliminary studies have shown that it can inhibit tumor growth in vitro and in vivo.

Case Study:

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound demonstrated significant cell viability reduction in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 30 µM.

Data Overview

| Activity | Description |

|---|---|

| Antitumor | Inhibits tumor growth in vitro and in vivo models. |

| Neuroprotective | Protects against neurotoxicity in animal models. |

| Anti-inflammatory | Reduces inflammatory markers in preclinical studies. |

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with tetrazole and isoxazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Tetrazole vs. Triazinoindole/Imidazole

- Tetrazole (Target Compound): Known for its bioisosteric replacement of carboxylic acids, enhancing metabolic stability and oral bioavailability. The 1-methyl group may reduce metabolic oxidation .

- Bromine substitutions (e.g., Compound 27) further enhance halogen bonding .

Isoxazole vs. Other Heterocycles

- The 5-methylisoxazole group in the target compound and Compound 5 () contributes to metabolic stability due to its resistance to cytochrome P450 oxidation. In contrast, phenoxy or bromophenyl substituents (e.g., Compounds 24, 26) may increase molecular weight and alter pharmacokinetics .

Pharmacological Implications

- Bioavailability : The tetrazole and isoxazole groups in the target compound may synergize to improve oral absorption compared to bulkier analogs (e.g., Compound 5 in ).

- Target Binding : Bromine or chlorine substituents (e.g., Compounds 26, 27, and ) enhance halogen bonding with proteins, but the target compound’s smaller size could favor selectivity for specific enzymes .

Biological Activity

2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole moiety, which is known for its diverse biological activities. The presence of the isoxazole ring and the thioether linkage contributes to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₅OS |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and water |

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from tetrazole have shown antibacterial and antifungal activities against various pathogens. In vitro studies have demonstrated that certain tetrazole-containing compounds possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-Methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-one | 50 | Antibacterial |

| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | 100 | Antifungal |

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives have been studied for their anti-inflammatory and analgesic properties. These compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of tetrazole derivatives, including this compound. Preliminary results suggest that these compounds may inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study: Anticancer Activity

A study investigating the effects of a series of tetrazole derivatives on human cancer cell lines revealed that specific substitutions on the tetrazole ring enhanced cytotoxicity against breast cancer cells. The compound's mechanism involved the activation of apoptotic pathways, demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves coupling reactions between thiol-containing tetrazole derivatives and isoxazole-acetamide precursors. Key steps include:

- Nucleophilic substitution : Reacting 1-methyl-1H-tetrazole-5-thiol with chloroacetamide intermediates under basic conditions (e.g., triethylamine) to form the thioether linkage .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .

- Catalysis : Copper(I) iodide or palladium catalysts may accelerate heterocyclic coupling reactions .

- Yield optimization : Monitoring via TLC and recrystallization from solvents like pet-ether or DMF/acetic acid mixtures ensures purity .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : A multi-technique approach is employed:

- Spectroscopic analysis :

- IR spectroscopy : Validates functional groups (e.g., C=O at ~1650 cm⁻¹, S-C at ~650 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups on tetrazole/isoxazole at δ 2.3–2.5 ppm) and carbon backbone .

- Elemental analysis : Confirms empirical formula (e.g., C₁₀H₁₁N₅O₃S) by matching calculated vs. experimental C, H, N, S percentages (deviation <0.4%) .

- Melting point consistency : Sharp melting points (±2°C range) indicate purity .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for tetrazole derivatives) .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodological Answer :

- Derivatization : Introduce substituents at the tetrazole (e.g., alkyl groups) or isoxazole (e.g., halogens) to modulate lipophilicity and electronic effects .

- Biological testing : Compare IC₅₀ values across derivatives to identify critical pharmacophores. For example, fluorophenyl-thiazole analogs showed enhanced antibacterial activity in related compounds .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., dihydrofolate reductase) .

Q. How can researchers resolve contradictions in biological activity data across different derivatives of this compound?

- Methodological Answer :

- Control standardization : Ensure consistent assay conditions (e.g., pH, temperature) and cell passage numbers .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups correlating with antifungal activity) .

- Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement .

Q. What advanced computational methods predict the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer :

- QSAR models : Estimate biodegradation (e.g., BIOWIN) and bioaccumulation (log P calculations) .

- Molecular dynamics simulations : Model interactions with soil organic matter or aquatic receptors .

- High-throughput screening : Use microcosms to assess degradation pathways (e.g., hydrolysis vs. microbial metabolism) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., thioether formation) .

- Catalyst immobilization : Use silica-supported palladium to reduce metal leaching and improve recyclability .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.